1,3,5-Tris[4-(bromomethyl)phenyl]benzene
Overview
Description
1,3,5-Tris(4-bromophenyl)benzene (TBB) is a halogenated aromatic monomer . It can be used in the formation of covalent aromatic frameworks (COF) . TBB can be used to synthesize porous aromatic frameworks for the development of adsorption membranes to treat organic pollutants . It can also be used in the fabrication of pyridine-based high-efficiency organic light-emitting diodes (OLEDs) .
Synthesis Analysis
A size-controlled one-pot synthesis of redox-active organic nanoparticles consisting of viologen units via precise temperature control afforded by the use of microwave heating has been reported . A DMF solution of 4,4′-bipyridine and 1,3,5-tris(bromomethyl)benzene (TBMB) corresponding to monomers and ethyl bromide corresponding to a terminator was subjected to microwave heating .Molecular Structure Analysis
The empirical formula of TBB is C24H15Br3 . Its molecular weight is 543.09 . The SMILES string representation is Brc1ccc(cc1)-c2cc(cc(c2)-c3ccc(Br)cc3)-c4ccc(Br)cc4 .Chemical Reactions Analysis
In a reported synthesis, 4,4′-bipyridine primarily reacts with TBMB, leading to an increase in molecular weight . A termination reaction with ethyl bromide occurs due to the increase in temperature to 150°C .Physical And Chemical Properties Analysis
TBB is a solid with a melting point of 261-265 °C . It has a molecular weight of 543.09 .Scientific Research Applications
Sensing and Capture of Picric Acid :
- 1,3,5-Tris(4′-(N,N-dimethylamino)phenyl)benzene, a derivative, acts as a fluorescent chemo-sensor for picric acid, showing highly selective and remarkable fluorescence quenching. This indicates its potential application in the detection of explosives and hazardous materials (Vishnoi et al., 2015).
Catalysis in Organic Synthesis :
- 1,3,5-Tris(hydrogensulfato) benzene (THSB), another derivative, has been utilized as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). It offers advantages like excellent yields, simple procedures, and eco-friendly conditions (Karimi-Jaberi et al., 2012).
Crystal Structure Investigation :
- Studies on the crystal structure of derivatives such as 1,3,5-tris[4-(phenylethynyl)phenyl]benzene provide insights into their molecular arrangements, potentially useful for material science and engineering applications (Lindeman et al., 1994).
Development of Porous Materials :
- Research on 1,3,5-tris(4-phosphonophenyl)benzene led to the creation of a zirconium phosphonate with a honeycomb-like structure, showing significant thermal stability and hydrolysis resistance. This could have implications for developing robust materials (Taddei et al., 2014).
Detection of Nitroaromatic Explosives :
- Covalent-organic polymers synthesized from 1,3,5-tris(4-bromophenyl)benzene derivatives demonstrated fast responses and high sensitivity to nitroaromatic explosives. This showcases their potential in security and environmental monitoring (Xiang & Cao, 2012).
Luminescent Properties for Electronic Applications :
- Syntheses of new 1
Electroluminescent Devices :
- Novel blue luminescent star-shaped compounds based on 1,3,5-triazine and 1,3,5-trisubstituted benzene have been synthesized, showing potential for use in blue light-emitting devices (Pang et al., 2002).
Supramolecular Chemistry :
- The development of benzene-1,3,5-tri-p-phenylphosphonic acid as a novel building block in supramolecular chemistry opens doors to new materials and molecular architectures, which could have implications in various fields including drug delivery and nanotechnology (Beckmann et al., 2008).
Functional Polymers :
- A branched poly(phenylene ethylene) with bromomethyl groups synthesized from 1,3,5-tris(bromomethyl)benzene derivatives suggests potential in creating functionalized polymers with enhanced processability, important for materials science and engineering (Kobayashi et al., 2012).
Molecular Glasses and Phase Transitions :
- Research on novel π-electron starburst molecules like 1,3,5-tris(phenyl-2-thienylamino)benzene and its derivatives has revealed their ability to form amorphous molecular glasses, which could be significant in developing new materials for electronic applications (Ueta et al., 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3,5-tris[4-(bromomethyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Br3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSHYLJZYDPPHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CC(=CC(=C2)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494683 | |
Record name | 1,3,5-tris[4-(bromomethyl)phenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris[4-(bromomethyl)phenyl]benzene | |
CAS RN |
42837-44-5 | |
Record name | 1,3,5-tris[4-(bromomethyl)phenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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